molecular formula C9H7ClN2O2 B1501781 methyl 4-chloro-1H-indazole-3-carboxylate CAS No. 932041-14-0

methyl 4-chloro-1H-indazole-3-carboxylate

Cat. No.: B1501781
CAS No.: 932041-14-0
M. Wt: 210.62 g/mol
InChI Key: ZTEHEVOAKFIDDI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-chloro-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chloro substituent at the 4-position of the indazole ring, which is crucial for its biological activity. The carboxylate group plays a significant role in its interaction with biological targets.

1. Enzyme Inhibition
this compound has been shown to inhibit various enzymes, particularly carbonic anhydrases (CAs). This inhibition can disrupt cellular pH regulation and metabolic processes, making it a candidate for further investigation in cancer therapeutics .

2. Interaction with Proteins
The compound forms hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in cancer cell lines where it has demonstrated effects on cell growth and proliferation.

This compound interacts with multiple biomolecules, influencing various biochemical pathways. Notably, it has been observed to affect the activity of human carbonic anhydrases, both cytosolic and transmembrane isozymes.

Cellular Effects

The compound exhibits profound effects on cellular processes:

  • Cell Growth and Proliferation: It inhibits growth in cancer cell lines such as colon and melanoma cells.
  • Reactive Oxygen Species (ROS) Production: It reduces hypoxia-induced ROS production, which is critical in managing oxidative stress within cells .

Metabolic Pathways

This compound participates in various metabolic pathways:

  • Transport Mechanisms: The compound is transported across cellular membranes via specific transporters, influencing its localization and accumulation within cells.
  • Subcellular Localization: Its localization within organelles affects its interaction with biomolecules and overall efficacy in modulating cellular processes.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

CompoundSubstituentBiological Activity
Methyl 1H-indazole-3-carboxamideNoneLower reactivity
Methyl 5-chloro-1H-indazole-3-carboxamideChloro at position 5Different pharmacological profile
Methyl 4-bromo-1H-indazole-3-carboxamideBromo instead of chloroAltered reactivity and activity

Case Studies and Research Findings

Case Study: Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed IC50 values indicating potent inhibitory effects against various cancer cell lines, including Hep-G2 . The structure–activity relationship (SAR) analysis revealed that specific substituents significantly impact the compound's efficacy.

Research Findings:
A study published in Journal of Medicinal Chemistry reported that derivatives of indazole exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The findings suggest that this compound could be further explored as a therapeutic agent in treating conditions characterized by excessive inflammation or uncontrolled cell proliferation .

Properties

IUPAC Name

methyl 4-chloro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEHEVOAKFIDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696107
Record name Methyl 4-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932041-14-0
Record name Methyl 4-chloro-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932041-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.